N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
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Description
N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Biological Activity
N-cyclopentyl-5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide, identified by its CAS number 2034607-19-5, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H23N5O3
- Molecular Weight : 417.5 g/mol
- Structural Features : The compound contains an isoxazole ring, a furan moiety, and a pyridinyl-pyrazole group, which are significant for its biological interactions.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Tumor Cell Proliferation : Compounds with imidazole and pyrazole derivatives have shown IC50 values in the nanomolar range against various cancer cell lines such as HCT15 and HeLa. For example, one study reported IC50 values ranging from 80 to 200 nM for structurally related compounds against these cell lines .
- Mechanism Insights : The anticancer activity is often linked to the inhibition of tubulin polymerization, a critical process for cell division. Compounds exhibiting this activity have been shown to cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer effects, compounds similar to this isoxazole derivative may also exhibit:
- Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Antimicrobial Activity : Certain structural analogs have demonstrated efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
Data Table: Biological Activity Overview
Study on Structural Analogues
A study focused on a series of pyrazole derivatives similar to N-cyclopentyl compounds revealed that modifications at the nitrogen positions significantly affected their potency against cancer cell lines. The presence of electron-donating groups enhanced activity, while electron-withdrawing groups reduced it .
Clinical Relevance
While specific clinical trials involving this compound are yet to be reported, ongoing research into related compounds suggests that they could serve as promising candidates for future drug development targeting various cancers.
Properties
IUPAC Name |
N-cyclopentyl-5-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-23(20-16-22(31-26-20)21-6-3-15-30-21)28(18-4-1-2-5-18)14-13-27-12-9-19(25-27)17-7-10-24-11-8-17/h3,6-12,15-16,18H,1-2,4-5,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTKRVGOBVGAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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